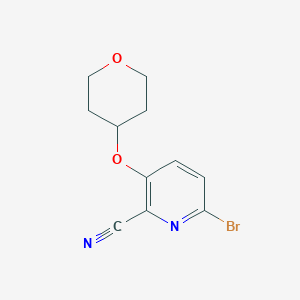
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure . The final product is purified using industrial-scale purification techniques, such as large-scale chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in drug development.
Pyrazole Derivatives: Known for their antimicrobial and anticancer properties.
Isoxazole Derivatives: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate is unique due to its specific structural features, such as the cyclopropyl and morpholine groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H16N2O3S |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
methyl 2-cyclopropyl-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-16-12(15)9-11(14-4-6-17-7-5-14)18-10(13-9)8-2-3-8/h8H,2-7H2,1H3 |
Clave InChI |
RNENBCFQWQFZMP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)C2CC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
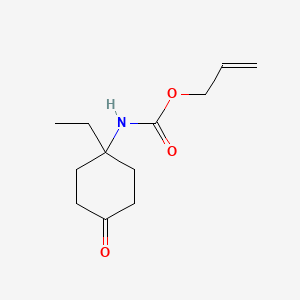
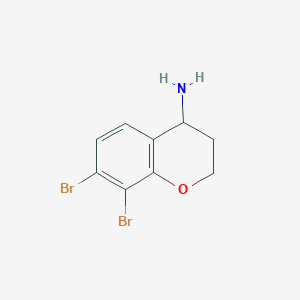

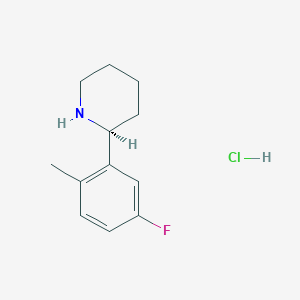
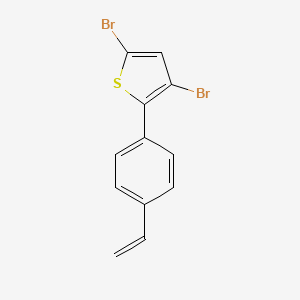

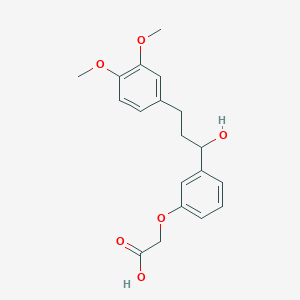
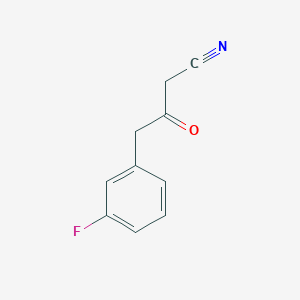
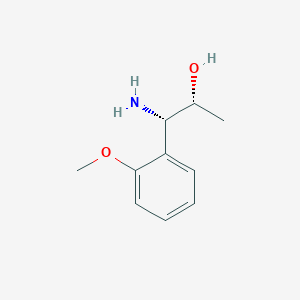
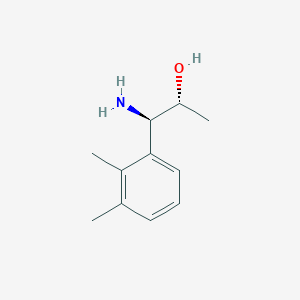
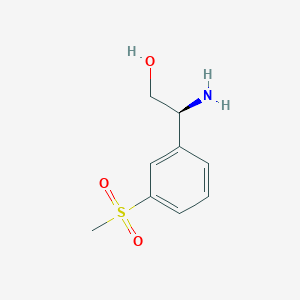
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
